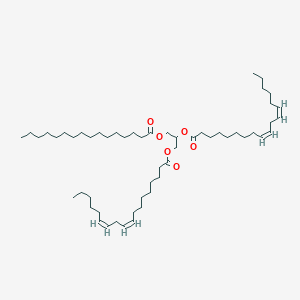

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol

Vue d'ensemble

Description

Le 1,2-Dilinoléoyl-3-Palmitoyl-rac-glycérol est un composé de triacylglycérol qui contient de l'acide linoléique aux positions sn-1 et sn-2 et de l'acide palmitique à la position sn-3. Ce composé se retrouve dans diverses huiles végétales, notamment l'huile de pavot, de noisette, de maïs et d'olive . Il est connu pour son rôle dans la biochimie lipidique et a des applications dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1,2-Dilinoléoyl-3-Palmitoyl-rac-glycérol peut être synthétisé par des méthodes chimiques ou biologiques. En synthèse chimique, le glycérol réagit avec l'acide linoléique et l'acide palmitique pour former du 1,2-linoléoyl glycérol et du palmitoyl glycérol, qui sont ensuite mis à réagir pour produire le composé cible . La réaction implique généralement des processus d'estérification dans des conditions contrôlées.

Méthodes de production industrielle : La production industrielle de 1,2-Dilinoléoyl-3-Palmitoyl-rac-glycérol implique des processus d'estérification similaires, mais à plus grande échelle. L'utilisation de catalyseurs et de conditions de réaction optimisées assure un rendement et une pureté élevés du produit. Le composé est souvent produit sous forme liquide et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le 1,2-Dilinoléoyl-3-Palmitoyl-rac-glycérol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des hydroperoxydes et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le composé en glycérides plus simples.

Substitution : Les groupes esters du composé peuvent subir des réactions de substitution avec d'autres acides gras.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'oxygène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des catalyseurs acides ou basiques sont souvent utilisés pour faciliter les réactions de substitution.

Principaux produits :

Oxydation : Hydroperoxydes et produits d'oxydation secondaires.

Réduction : Glycérides et acides gras plus simples.

Substitution : Triacylglycérols modifiés avec différentes compositions d'acides gras.

4. Applications de la recherche scientifique

Le 1,2-Dilinoléoyl-3-Palmitoyl-rac-glycérol a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme étalon de référence dans l'analyse lipidique et la chromatographie.

Biologie : Étudié pour son rôle dans le métabolisme lipidique et les fonctions cellulaires.

Industrie : Utilisé dans la production d'étalons lipidiques de haute pureté et le développement pharmaceutique.

5. Mécanisme d'action

Le mécanisme d'action du 1,2-Dilinoléoyl-3-Palmitoyl-rac-glycérol implique son interaction avec les voies métaboliques lipidiques. Le composé est incorporé dans les membranes cellulaires et participe aux processus de signalisation lipidique. Il cible des enzymes et des récepteurs spécifiques impliqués dans le métabolisme lipidique, influençant les fonctions cellulaires et les réponses physiologiques .

Applications De Recherche Scientifique

Chemical Properties and Structure

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol consists of two linoleic acid chains at the sn-1 and sn-2 positions and one palmitic acid chain at the sn-3 position. This specific arrangement influences its physical and chemical properties, such as oxidation stability and interaction with biological membranes.

Chemistry

- Lipid Oxidation Studies : DLP serves as a model compound for studying lipid oxidation processes. Its structure allows researchers to investigate how different fatty acid compositions affect oxidation rates and products.

- Hydrolysis Reactions : DLP is also utilized in studies related to hydrolysis reactions, helping to elucidate the mechanisms by which triacylglycerols are broken down into free fatty acids and glycerol.

Biology

- Cellular Metabolism : DLP plays a significant role in cellular lipid metabolism. It is incorporated into cellular membranes, influencing membrane fluidity and permeability, which are crucial for cellular signaling and function.

- Signaling Pathways : Research has indicated that DLP can act as a substrate for various enzymes involved in lipid metabolism, potentially leading to the generation of bioactive molecules that participate in important signaling pathways.

Medicine

- Therapeutic Potential : Studies have explored the anti-inflammatory and antioxidant properties of DLP. For instance, its application has been investigated in models of oral mucositis induced by chemoradiation therapy, showing promising results in mitigating tissue damage by modulating necroptosis pathways .

- Nutritional Studies : Given its presence in various vegetable oils (e.g., poppy seed, hazelnut), DLP is studied for its nutritional benefits and potential health effects related to dietary fats .

Industry

- Cosmetic Formulations : Due to its emollient properties, DLP is used in cosmetic products to enhance skin hydration and texture.

- Food Industry : In food science, DLP is explored for its stabilizing properties in emulsions and its role as a functional ingredient in food formulations.

Case Study 1: Mitigation of Oral Mucositis

A study investigated the effect of 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (a related compound) on chemoradiation-induced oral mucositis. The results indicated that treatment with this compound significantly reduced weight loss and inflammatory markers compared to untreated controls . This suggests that similar applications may be effective for DLP.

Case Study 2: Scald Development in Apples

Research demonstrated that applying a 3% w/v solution of DLP immediately after apple harvest reduced scald development during storage. This application highlights the compound's potential role as a post-harvest treatment to extend the shelf life of fruits .

Mécanisme D'action

The mechanism of action of 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound is incorporated into cellular membranes and participates in lipid signaling processes. It targets specific enzymes and receptors involved in lipid metabolism, influencing cellular functions and physiological responses .

Comparaison Avec Des Composés Similaires

Composés similaires :

- 1-Stéaroyl-2-Oléoyl-3-Linoléoyl-rac-glycérol

- 1,2-Dioléoyl-3-Palmitoyl-rac-glycérol

- 1,2-Dilinoléoyl-3-Stéaroyl-rac-glycérol

Comparaison : Le 1,2-Dilinoléoyl-3-Palmitoyl-rac-glycérol est unique en raison de sa composition spécifique en acides gras, qui comprend l'acide linoléique et l'acide palmitique. Cette composition influence ses propriétés physiques et chimiques, ce qui le distingue des autres triacylglycérols. Sa présence dans diverses huiles végétales et son rôle dans la réduction du développement de brûlures sur les pommes mettent en évidence ses applications uniques .

Activité Biologique

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol, commonly referred to as OPO (Olein-Palmitin-Olein), is a triacylglycerol that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including immunomodulatory effects, metabolic implications, and applications in health and disease management.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes two linoleic acid chains and one palmitic acid chain. Its molecular formula is with a molecular weight of approximately 859.395 g/mol. The compound exhibits a density of about 0.9 g/cm³ and a boiling point around 802.2 °C at standard atmospheric pressure .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of OPO. For instance, research indicates that OPO can influence the balance between T-helper type 1 (Th1) and T-helper type 2 (Th2) immune responses. In vitro studies demonstrated that OPO significantly downregulated interleukin-4 (IL-4) production in activated immune cells, which is crucial for managing allergic responses and autoimmune diseases .

Table 1: Summary of Immunomodulatory Effects of OPO

| Study | Findings | Methodology |

|---|---|---|

| Kim et al. (2015) | Reduced IL-4 production in RBL-2H3 cells | RT-PCR and ELISA |

| Hong et al. (2015) | Improved survival in murine model of abdominal sepsis | In vivo animal model |

| Zhang et al. (2023) | Modulated Th1/Th2 balance | Cytokine assays |

Metabolic Implications

OPO has also been studied for its metabolic effects, particularly concerning lipid metabolism and energy homeostasis. It has been shown to enhance fat digestion and absorption, potentially influencing weight management strategies. The presence of linoleic acid in its structure may contribute to improved lipid profiles and reduced cardiovascular risks .

Case Study 1: Allergic Asthma Management

In a murine model of allergic asthma induced by ovalbumin, treatment with OPO resulted in a significant reduction in airway hyperresponsiveness and inflammatory cell infiltration in the lungs. This suggests that OPO could be a therapeutic agent for managing asthma symptoms through its anti-inflammatory properties .

Case Study 2: Cancer Metastasis

Another study explored the anti-metastatic effects of OPO on biliary cancer cells. The results indicated that OPO inhibited the hematogenous spread of cancer cells, providing evidence for its potential use as an adjunct therapy in cancer treatment .

Applications in Pharmaceutical Formulations

OPO's unique properties make it a candidate for various pharmaceutical applications. Its ability to modulate immune responses can be harnessed in developing treatments for allergies, autoimmune disorders, and even cancer therapies. Furthermore, its role in lipid metabolism suggests potential uses in dietary supplements aimed at improving metabolic health .

Propriétés

IUPAC Name |

[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16-,20-17-,27-25-,28-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAWUIOWWNQCQA-YBQWMRSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-15-0 | |

| Record name | 1,2-Dilinoleoyl-3-palmitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DILINOLEOYL-3-PALMITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y321C08RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.